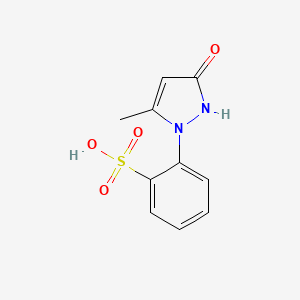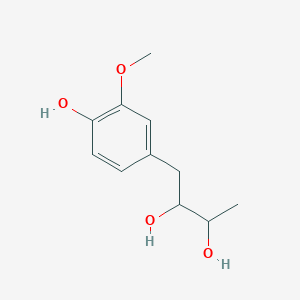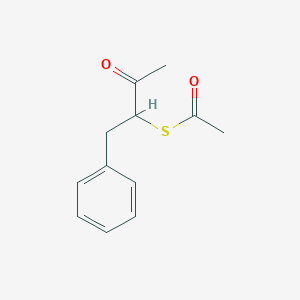
Acetic acid;2-ethylidenepent-4-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-ethylidenepent-4-en-1-ol is a chemical compound with the molecular formula C7H12O2 It is known for its unique structure, which combines the properties of acetic acid and an unsaturated alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-ethylidenepent-4-en-1-ol can be achieved through several methods. One common approach involves the reaction of acetic acid with 2-ethylidenepent-4-en-1-ol under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reactants are fed into the reactor, where they undergo esterification in the presence of a catalyst. The product is then purified through distillation and other separation techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-ethylidenepent-4-en-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Acetic acid;2-ethylidenepent-4-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the manufacture of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of acetic acid;2-ethylidenepent-4-en-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The specific pathways involved depend on the type of reaction and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with a wide range of applications.
2-ethylidenepent-4-en-1-ol: An unsaturated alcohol with unique reactivity.
Uniqueness
Acetic acid;2-ethylidenepent-4-en-1-ol is unique due to its combination of acetic acid and unsaturated alcohol properties. This dual functionality allows it to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
CAS No. |
61313-40-4 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
acetic acid;2-ethylidenepent-4-en-1-ol |
InChI |
InChI=1S/C7H12O.C2H4O2/c1-3-5-7(4-2)6-8;1-2(3)4/h3-4,8H,1,5-6H2,2H3;1H3,(H,3,4) |
InChI Key |
OJGSIVXJBNFXCO-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(CC=C)CO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridine, 4-[(3,4-dimethylphenyl)methyl]-2,5-dimethyl-](/img/structure/B14577261.png)
![6-Bromo-2-[(methylsulfanyl)(sulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B14577262.png)





![1-[2-(Acetyloxy)ethyl]-1-ethyl-2-methylpiperidin-1-ium](/img/structure/B14577276.png)

![4,5-Dimethyl-2'-nitro-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14577294.png)


methylene}dibenzene](/img/structure/B14577313.png)

